Einecs 258-114-3

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 258-114-3 as a registered compound under the EU’s regulatory framework for chemicals. These compounds are often assessed for toxicity, environmental impact, and industrial applications using read-across strategies, where data from structurally or functionally similar substances are extrapolated .

Properties

CAS No. |

52704-30-0 |

|---|---|

Molecular Formula |

C14H26N4O6 |

Molecular Weight |

346.38 g/mol |

IUPAC Name |

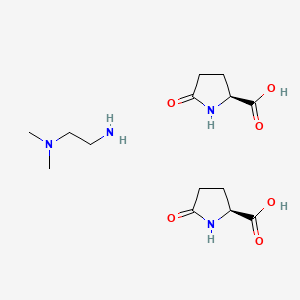

N',N'-dimethylethane-1,2-diamine;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/2C5H7NO3.C4H12N2/c2*7-4-2-1-3(6-4)5(8)9;1-6(2)4-3-5/h2*3H,1-2H2,(H,6,7)(H,8,9);3-5H2,1-2H3/t2*3-;/m00./s1 |

InChI Key |

IEZIBEQRECGIOY-QHTZZOMLSA-N |

Isomeric SMILES |

CN(C)CCN.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CN(C)CCN.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 258-114-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and consistency of the compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Dehydration of Sorbitol

Sorbitan octanoate begins with the dehydration of sorbitol to form sorbitan, a cyclic ether intermediate. This step typically employs acidic catalysts like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) under nitrogen and vacuum conditions .

Key conditions :

-

Temperature : 150–175°C

-

Pressure : 5,000–6,000 Pa

The reaction produces a mixture of sorbitan isomers (1,4-anhydrosorbitol, 1,5-anhydrosorbitol) and isosorbide (dianhydrosorbitol) .

Esterification with Octanoic Acid

Sorbitan reacts with octanoic acid (C₈H₁₆O₂) to form sorbitan octanoate. Potassium carbonate (K₂CO₃) is often added as a base catalyst to neutralize acidic byproducts .

Key conditions :

-

Temperature : 190–210°C

Reaction equation :

Esterification Mechanism

The esterification proceeds via nucleophilic acyl substitution:

-

Protonation of the carbonyl oxygen in octanoic acid by the acidic catalyst.

-

Nucleophilic attack by the hydroxyl group of sorbitan.

Byproducts :

Factors Influencing Reaction Efficiency

Post-Reaction Processing

Scientific Research Applications

Einecs 258-114-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the production of other chemicals and materials .

Mechanism of Action

The mechanism of action of Einecs 258-114-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Methodology for Identifying Similar Compounds

Comparative analysis of EINECS 258-114-3 with analogs relies on computational models like Read-Across Structure Activity Relationships (RASAR) . Key steps include:

- Structural Similarity : Calculated using the Tanimoto index (≥70% similarity threshold) based on PubChem 2D fingerprints .

- Data Coverage : A small set of labeled compounds (e.g., 1,387 REACH Annex VI substances) can predict properties for thousands of unlabeled EINECS entries, including this compound, through network-based clustering .

Comparative Analysis with Similar Compounds

The following table illustrates hypothetical analogs of this compound, inferred from the RASAR methodology and structural similarity principles :

| Compound Name | CAS/EINECS | Molecular Formula | Molecular Weight | Tanimoto Similarity | Key Properties |

|---|---|---|---|---|---|

| 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | 918538-05-3 | C₆H₃Cl₂N₃ | 188.01 | 75% | High Log S (-2.3), moderate GI absorption |

| 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine | Not provided | C₇H₆ClN₃ | 167.59 | 72% | PAINS alert (potential pan-assay interference) |

| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | Not provided | C₆H₃Cl₂N₂ | 172.01 | 68% | BBB non-permeant, CYP1A2 inhibitor |

Notes:

- Structural Trends : Chlorinated heterocycles (e.g., pyridine/pyrrolo-triazine derivatives) dominate the analogs, suggesting this compound may belong to this class.

- Functional Differences : Variations in substituents (e.g., isopropyl vs. methyl groups) affect bioavailability and metabolic interactions .

Research Findings and Implications

Efficiency of Read-Across : A labeled set of 1,387 compounds (e.g., REACH Annex VI) can cover >33,000 EINECS entries, reducing experimental costs and time .

Toxicity Prediction : Analogs with ≥70% Tanimoto similarity enable reliable extrapolation of acute toxicity (e.g., LD₅₀) and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.